Hydroxy Nefazodone-d6 Hydrochloride
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Overview
Description
Hydroxy Nefazodone-d6 Hydrochloride is a stable isotope-labeled compound with the molecular formula C25D6H26ClN5O3·HCl and a molecular weight of 528.504 . It is a derivative of Nefazodone, an antidepressant used for the treatment of major depressive disorder . The compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Nefazodone.
Preparation Methods
One method for synthesizing Nefazodone Hydrochloride involves the reaction of semicarbazide dihydrochloride with triethyl orthopropionate in the presence of trimethylsilylchloride and hydrochloric acid . The deuterium-labeled version, Hydroxy Nefazodone-d6 Hydrochloride, is then obtained by incorporating deuterium atoms into the molecular structure through specific isotopic labeling techniques .
Chemical Reactions Analysis
Hydroxy Nefazodone-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hydroxy Nefazodone-d6 Hydrochloride is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of Nefazodone under different conditions.
Biology: The compound is used in biological studies to understand the metabolism and pharmacokinetics of Nefazodone.
Medicine: It aids in the development of new antidepressant drugs by providing insights into the metabolic pathways and interactions of Nefazodone.
Industry: The compound is used in the pharmaceutical industry for quality control and validation of analytical methods
Mechanism of Action
The mechanism of action of Hydroxy Nefazodone-d6 Hydrochloride is similar to that of Nefazodone. It acts as an antagonist at type 2 serotonin (5-HT2) post-synaptic receptors and inhibits the reuptake of serotonin (5-HT) at pre-synaptic sites . This dual action increases the availability of serotonin in the synaptic cleft, thereby enhancing mood and alleviating symptoms of depression .
Comparison with Similar Compounds
Hydroxy Nefazodone-d6 Hydrochloride is unique due to its stable isotope labeling, which makes it particularly useful for pharmacokinetic studies. Similar compounds include:
Nefazodone Hydrochloride: The non-labeled version used as an antidepressant.
Trazodone Hydrochloride: Another antidepressant with a similar chemical structure but different pharmacokinetic properties.
Phenylpiperazine derivatives: A class of compounds with similar pharmacological profiles but varying degrees of efficacy and side effects.
This compound stands out due to its specific application in research, providing valuable data on the metabolism and pharmacokinetics of Nefazodone.
Properties
Molecular Formula |
C25H33Cl2N5O3 |
---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-5-(1-hydroxyethyl)-4-(2-phenoxyethyl)-1,2,4-triazol-3-one;hydrochloride |
InChI |
InChI=1S/C25H32ClN5O3.ClH/c1-20(32)24-27-31(25(33)30(24)17-18-34-23-9-3-2-4-10-23)12-6-11-28-13-15-29(16-14-28)22-8-5-7-21(26)19-22;/h2-5,7-10,19-20,32H,6,11-18H2,1H3;1H/i6D2,11D2,12D2; |
InChI Key |
SOIINUSEPKIUJO-QHTXBSPRSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=CC(=CC=C2)Cl)C([2H])([2H])N3C(=O)N(C(=N3)C(C)O)CCOC4=CC=CC=C4.Cl |
Canonical SMILES |
CC(C1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl)O.Cl |
Origin of Product |
United States |
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